molecular formula C29H25NO6 B14953248 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate

Cat. No.: B14953248
M. Wt: 483.5 g/mol
InChI Key: TWGLVZPQOQZSLG-AREMUKBSSA-N
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Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the cyclohexane ring: This step may involve hydrogenation or other reduction reactions to fuse the cyclohexane ring with the chromen ring.

    Attachment of the phenylacetate moiety: This can be done through esterification reactions using phenylacetic acid and appropriate coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of catalysts: Catalysts such as palladium or platinum may be used to facilitate hydrogenation reactions.

    Control of reaction temperature and pressure: Precise control of these parameters is crucial to achieve the desired product.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution reagents: Reagents such as halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Can result in the formation of alcohols or alkanes.

    Substitution: May produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE: A similar compound with a propanoate moiety instead of phenylacetate.

    2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANOIC ACID: A chlorinated derivative with a propanoic acid moiety.

Uniqueness

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C29H25NO6/c31-27-24-14-8-7-13-22(24)23-16-15-21(17-25(23)36-27)35-28(32)26(20-11-5-2-6-12-20)30-29(33)34-18-19-9-3-1-4-10-19/h1-6,9-12,15-17,26H,7-8,13-14,18H2,(H,30,33)/t26-/m1/s1

InChI Key

TWGLVZPQOQZSLG-AREMUKBSSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)[C@@H](C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)OC2=O

Origin of Product

United States

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